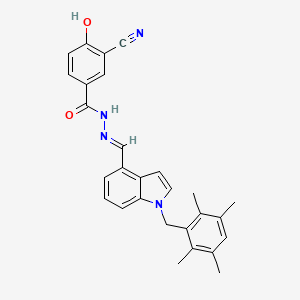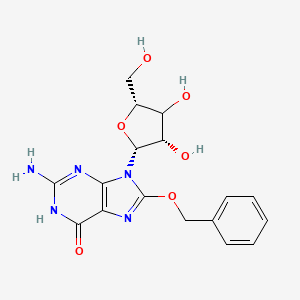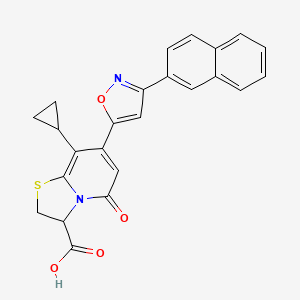
Mtb-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mtb-IN-4, also known as compound 17h, is a non-toxic isoxazole compound that exhibits significant anti-Mycobacterium tuberculosis activity. It has an IC50 value of 0.70 μM, indicating its potency in inhibiting the growth of Mycobacterium tuberculosis. This compound impedes the respiration and biofilm formation of Mycobacterium tuberculosis within macrophages and enhances the efficacy of the antibiotic isoniazid against isoniazid-resistant Mycobacterium tuberculosis mutants .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mtb-IN-4 involves the formation of an isoxazole ring, which is a crucial structural component of the compound. The synthetic route typically includes the following steps:
Formation of the Isoxazole Ring: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the isoxazole ring.
Functionalization: The isoxazole ring is then functionalized with various substituents to enhance its biological activity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Processing: Utilizing batch reactors to carry out the synthesis in controlled environments.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Mtb-IN-4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the isoxazole ring.
Substitution: Substitution reactions are used to introduce different substituents onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can potentially enhance its biological activity.
科学研究应用
Mtb-IN-4 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of isoxazole derivatives.
Biology: this compound is employed in biological studies to investigate its effects on Mycobacterium tuberculosis and other pathogens.
Medicine: The compound is being explored for its potential use in developing new anti-tuberculosis drugs, especially against drug-resistant strains.
Industry: This compound can be used in the development of new antimicrobial agents for various industrial applications
作用机制
Mtb-IN-4 exerts its effects by targeting the respiration and biofilm formation pathways of Mycobacterium tuberculosis. It enhances the efficacy of isoniazid by resensitizing isoniazid-resistant Mycobacterium tuberculosis mutants. The compound inhibits the growth of intracellular Mycobacterium tuberculosis within macrophages, thereby reducing the bacterial load .
相似化合物的比较
Mtb-IN-4 is unique compared to other similar compounds due to its non-toxic nature and its ability to enhance the efficacy of isoniazid against resistant strains. Similar compounds include:
Isoniazid: A first-line anti-tuberculosis drug that this compound enhances the efficacy of.
Rifampicin: Another first-line anti-tuberculosis drug with a different mechanism of action.
Ethambutol: Used in combination with other drugs to treat tuberculosis.
Pyrazinamide: A prodrug that requires activation to exert its anti-tuberculosis effects
This compound stands out due to its specific action on Mycobacterium tuberculosis respiration and biofilm formation, making it a promising candidate for further research and development in the fight against tuberculosis.
属性
分子式 |
C24H18N2O4S |
|---|---|
分子量 |
430.5 g/mol |
IUPAC 名称 |
8-cyclopropyl-7-(3-naphthalen-2-yl-1,2-oxazol-5-yl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C24H18N2O4S/c27-21-10-17(22(14-6-7-14)23-26(21)19(12-31-23)24(28)29)20-11-18(25-30-20)16-8-5-13-3-1-2-4-15(13)9-16/h1-5,8-11,14,19H,6-7,12H2,(H,28,29) |
InChI 键 |
AFPFIBQRMGGEOM-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=C3N(C(CS3)C(=O)O)C(=O)C=C2C4=CC(=NO4)C5=CC6=CC=CC=C6C=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


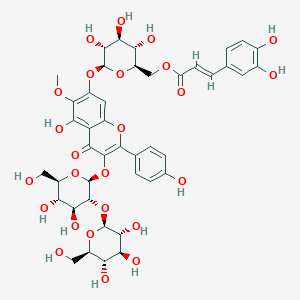
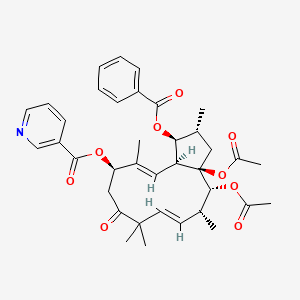






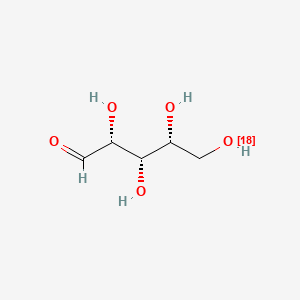
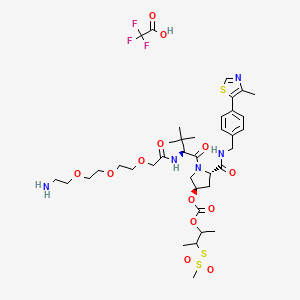
![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanyl-3,6-dihydropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394483.png)

